1-Bromo-3-(4-methylphenoxy)propan-2-ol
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Overview
Description
1-Bromo-3-(4-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H13BrO2 It is a brominated alcohol derivative that features a bromine atom, a phenoxy group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with epichlorohydrin to form 3-(4-methylphenoxy)propan-1-ol, which is then brominated using hydrobromic acid or another brominating agent to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding simpler alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: 3-(4-methylphenoxy)propan-2-ol.
Oxidation: 3-(4-methylphenoxy)propan-2-one.
Reduction: 3-(4-methylphenoxy)propan-2-ol without the bromine atom.
Scientific Research Applications
1-Bromo-3-(4-methylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-methylphenoxy)propan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of active metabolites .
Comparison with Similar Compounds
1-Bromo-2-propanol: Similar structure but lacks the phenoxy group.
3-Bromo-1-propanol: Similar structure but with the bromine atom at a different position.
2-Bromo-2-nitro-1,3-propanediol (Bronopol): Contains a bromine atom and hydroxyl groups but has different functional groups and applications.
Uniqueness: 1-Bromo-3-(4-methylphenoxy)propan-2-ol is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
1-bromo-3-(4-methylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEYEGIOUQFXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CBr)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565523 |
Source
|
Record name | 1-Bromo-3-(4-methylphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155262-35-4 |
Source
|
Record name | 1-Bromo-3-(4-methylphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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